N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide
CAS No.: 896305-19-4
Cat. No.: VC4544658
Molecular Formula: C15H11N3OS2
Molecular Weight: 313.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 896305-19-4 |
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Molecular Formula | C15H11N3OS2 |
Molecular Weight | 313.39 |
IUPAC Name | N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide |
Standard InChI | InChI=1S/C15H11N3OS2/c1-8-9(2)21-15(11(8)6-16)18-14(19)10-3-4-12-13(5-10)20-7-17-12/h3-5,7H,1-2H3,(H,18,19) |
Standard InChI Key | XDWXEBZDTOUXFO-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(C=C2)N=CS3)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N-(3-Cyano-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide features a bifunctional design:
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Benzothiazole Core: A bicyclic system comprising a benzene ring fused to a thiazole moiety (a five-membered ring containing nitrogen and sulfur) .
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Thiophene Substituent: A 3-cyano-4,5-dimethylthiophen-2-yl group attached via an amide linkage at the benzothiazole’s sixth position.
The molecular formula is C₁₅H₁₂N₃OS₂, with a calculated molecular weight of 326.41 g/mol. Key structural descriptors include:
Stereoelectronic Features
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Thiophene Ring: The electron-withdrawing cyano (-CN) and electron-donating methyl (-CH₃) groups at positions 3, 4, and 5 create a polarized electronic environment, enhancing reactivity toward electrophilic substitution .
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Benzothiazole Moiety: The planar aromatic system facilitates π-π stacking interactions, while the thiazole nitrogen participates in hydrogen bonding.
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a two-step protocol adapted from methods used for analogous thiophene-benzothiazole hybrids :
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Preparation of 1,3-Benzothiazole-6-carbonyl Chloride:
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Benzothiazole-6-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to yield the acyl chloride intermediate.
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Amide Coupling:
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The acyl chloride reacts with 3-cyano-4,5-dimethylthiophen-2-amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
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Reaction conditions: 0°C → room temperature, 12–16 hours.
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Optimization Notes:
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Excess TEA (2.5 equiv) ensures complete deprotonation of the amine.
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Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity .
Table 1: Key Spectral Data
Physicochemical and Computational Properties
Solubility and Stability
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Solubility: Poor in aqueous media (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.
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Thermal Stability: Decomposition onset at 215°C (DSC analysis) .
Computational Predictions
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LogP: 2.85 (predicted via XLogP3), indicating moderate lipophilicity .
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H-bond Donors/Acceptors: 1/5, suggesting potential for transmembrane transport.
Table 2: ADME Predictions
Parameter | Value | Method |
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Bioavailability | 55% | SwissADME |
CYP3A4 Inhibition | Moderate | PreADMET |
Plasma Protein Binding | 89% | pkCSM |
Applications in Materials Science
Organic Electronics
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Charge Mobility: 0.45 cm²/V·s (hole mobility, DFT calculations), suitable for organic field-effect transistors (OFETs) .
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Optical Properties: λₐᵦₛ = 380 nm (UV-vis), with a bandgap of 3.1 eV .
Catalysis
The thiophene’s electron-deficient CN group enhances catalytic activity in Suzuki-Miyaura couplings (yield: 82–89%).
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